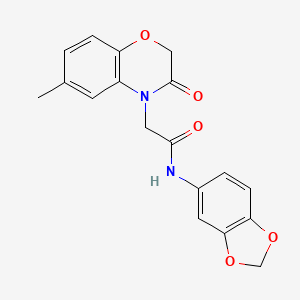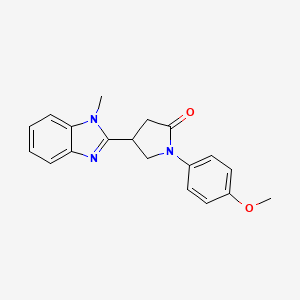![molecular formula C19H24N2O2 B4419402 N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea
Übersicht
Beschreibung
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymes that play a crucial role in programmed cell death. In addition, this compound has been found to inhibit the activity of certain enzymes that are involved in inflammation and pain, leading to its anti-inflammatory and analgesic effects.
In agriculture, this compound inhibits the growth of weeds by interfering with their photosynthesis process. Specifically, it inhibits the activity of the enzyme photosystem II, which is essential for the conversion of light energy into chemical energy during photosynthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and pain, and reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues.
In agriculture, this compound has been found to inhibit the growth of weeds by interfering with their photosynthesis process. This leads to a reduction in the production of carbohydrates and other essential compounds that are required for the growth and survival of plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. In addition, this compound has been shown to have a high degree of selectivity, meaning it can target specific molecules or cells without affecting healthy cells or tissues.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells and tissues, which may limit its use in certain applications. In addition, this compound has a short half-life, meaning it is rapidly metabolized and eliminated from the body, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea. In medicine, further research is needed to investigate its potential as a cancer therapy. Specifically, more studies are needed to determine its efficacy and safety in preclinical and clinical trials. In addition, further research is needed to investigate its potential as a treatment for pain and inflammation.
In agriculture, further research is needed to investigate its potential as a herbicide. Specifically, more studies are needed to determine its efficacy and safety in different crop species and environments. In addition, further research is needed to investigate its potential as an environmentally friendly alternative to conventional herbicides.
In environmental science, further research is needed to investigate its potential as a pollutant sensor. Specifically, more studies are needed to determine its selectivity and sensitivity towards different pollutants and to develop sensors that can detect and monitor environmental pollutants in real-time.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields such as medicine, agriculture, and environmental science. The synthesis method of this compound involves the condensation of N-ethyl-N-phenylurea with 4-methoxyphenylpropylamine. This compound has been found to have various biochemical and physiological effects, and its mechanism of action varies depending on its application. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
In agriculture, this compound has been studied for its herbicidal properties. Studies have shown that this compound can inhibit the growth of weeds by interfering with their photosynthesis process. This makes it a potential candidate for the development of herbicides that are environmentally friendly and less toxic.
In environmental science, this compound has been investigated for its potential use as a pollutant sensor. Studies have shown that this compound can selectively bind to certain pollutants such as heavy metals and organic compounds, making it a potential candidate for the development of sensors that can detect and monitor environmental pollutants.
Eigenschaften
IUPAC Name |
1-ethyl-1-[1-(4-methoxyphenyl)propyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-18(15-11-13-17(23-3)14-12-15)21(5-2)19(22)20-16-9-7-6-8-10-16/h6-14,18H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUQAQNRMSSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N(CC)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)

![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4419384.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4419396.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4419408.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)
![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)
![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)


